molecular formula C13H12F3NO2 B8152742 N-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzamide

N-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzamide

Cat. No.: B8152742
M. Wt: 271.23 g/mol
InChI Key: DHZKSAKKNLGPAN-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzamide is an organic compound characterized by the presence of a cyclopropyl group, a trifluoromethoxy group, and a vinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine, such as cyclopropylamine, under basic conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy reagents.

    Vinylation: The vinyl group can be introduced through palladium-catalyzed cross-coupling reactions, such as the Heck reaction, using a suitable vinyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-(trifluoromethoxy)-5-vinylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity through hydrophobic interactions, while the trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and binding characteristics.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopropyl-3-(trifluoromethoxy)benzamide: Lacks the vinyl group, which may affect its reactivity and binding properties.

    N-Cyclopropyl-3-(trifluoromethoxy)-5-ethylbenzamide: Contains an ethyl group instead of a vinyl group, which can influence its chemical behavior and applications.

Properties

IUPAC Name

N-cyclopropyl-3-ethenyl-5-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c1-2-8-5-9(12(18)17-10-3-4-10)7-11(6-8)19-13(14,15)16/h2,5-7,10H,1,3-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZKSAKKNLGPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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